molecular formula C7H14OS B8636658 2-(1-Methylethylthio)-2-methylpropanal

2-(1-Methylethylthio)-2-methylpropanal

Cat. No.: B8636658
M. Wt: 146.25 g/mol
InChI Key: SZARSRCIZSASSO-UHFFFAOYSA-N
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Description

2-(1-Methylethylthio)-2-methylpropanal is a sulfur-containing branched-chain aldehyde characterized by a thioether group (-S-) attached to a methylpropanal backbone. Sulfur-containing aldehydes like this are often associated with potent aroma profiles due to their low odor thresholds, though specific sensory descriptors for this compound remain uncharacterized in the available literature. Its synthesis likely involves thiol-aldehyde condensation reactions, but further analytical studies are required to confirm its properties and applications.

Properties

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-methyl-2-propan-2-ylsulfanylpropanal

InChI

InChI=1S/C7H14OS/c1-6(2)9-7(3,4)5-8/h5-6H,1-4H3

InChI Key

SZARSRCIZSASSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(C)(C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1-Methylethylthio)-2-methylpropanal with structurally or functionally related aldehydes, emphasizing aroma profiles, concentrations in natural sources, and analytical detection methods. Data is derived from studies on food volatiles and metabolomic analyses .

Compound Structure Aroma Profile Concentration in Coffee (Maeztu et al., 2001) Detection Method
This compound Thioether-branched aldehyde Theoretical: Sulfurous, pungent (inferred from thioether group) Not reported GC-MS (hypothetical)
2-Methylpropanal Branched aldehyde (no sulfur) Smoke, fatty 1.80% in Arabica coffee GC-MS, HS-GC/MS
3-Methylbutanal Linear aldehyde with methyl branch Cocoa, almond 2.61% in Arabica coffee GC-O, GC-MS
2-Methylbutanal Branched aldehyde Fruity, malty 1.25% in Arabica coffee HS-GC/MS
Propanal Short-chain aldehyde Solvent-like, pungent 0.52% in Arabica coffee GC-MS

Key Findings:

Structural Differences: The thioether group in this compound distinguishes it from non-sulfur analogs like 2-methylpropanal. Sulfur atoms typically lower odor thresholds and introduce pungent or garlic-like notes, though this remains speculative without direct data . Branched aldehydes (e.g., 2-methylpropanal, 3-methylbutanal) dominate in coffee volatiles, contributing to smoky, nutty, or caramel aromas .

Aroma Impact: Non-sulfur aldehydes like 3-methylbutanal (2.61% in coffee) are critical for cocoa and almond notes, while 2-methylpropanal (1.80%) enhances smoky-fatty undertones .

Analytical Detection :

  • GC-MS and HS-GC/MS are standard for detecting aldehydes in complex matrices like coffee or plasma . The thioether group in This compound may require specialized columns or ionization settings for optimal resolution.

Concentration Trends: 3-Methylbutanal > 2-methylpropanal > 2-methylbutanal in coffee, highlighting the preference for methyl-branched aldehydes in roasted aromas .

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